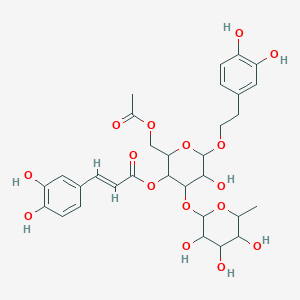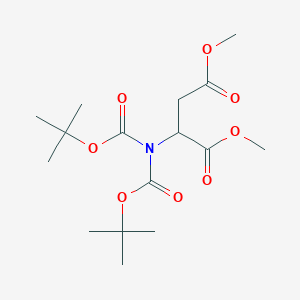
L-Thiocitrulline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Thiocitrulline dihydrochloride is a potent stereospecific inhibitor of all three isoforms of rat nitric oxide synthase (NOS1, NOS2, and NOS3). It has greater inhibitory activity on NOS1 (neuronal nitric oxide synthase) compared to NOS2 (inducible nitric oxide synthase). This compound is primarily used in research settings to study the inhibition of nitric oxide synthase and its effects on various biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Thiocitrulline dihydrochloride can be synthesized by modifying procedures used for the synthesis of other nitric oxide synthase inhibitors. The synthesis involves the reaction of L-arginine derivatives with thiourea compounds under specific conditions to yield L-Thiocitrulline, which is then converted to its dihydrochloride salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods to obtain the dihydrochloride form .
Análisis De Reacciones Químicas
Types of Reactions
L-Thiocitrulline dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include thiourea, L-arginine derivatives, and various solvents such as water and ethanol. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yield .
Major Products Formed
The major products formed from the reactions of this compound include various substituted derivatives of the compound, which can be used for further research and development in the field of nitric oxide synthase inhibition .
Aplicaciones Científicas De Investigación
L-Thiocitrulline dihydrochloride is widely used in scientific research due to its potent inhibitory effects on nitric oxide synthase. Some of its key applications include:
Chemistry: Used as a tool to study the inhibition of nitric oxide synthase and its effects on chemical reactions involving nitric oxide.
Biology: Employed in research to understand the role of nitric oxide in various biological processes, including neurotransmission and immune response.
Medicine: Investigated for its potential therapeutic applications in conditions where nitric oxide production is dysregulated, such as neurodegenerative diseases and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting nitric oxide synthase
Mecanismo De Acción
L-Thiocitrulline dihydrochloride exerts its effects by competitively inhibiting the binding of L-arginine to nitric oxide synthase. This inhibition prevents the conversion of L-arginine to nitric oxide, thereby reducing the production of nitric oxide in biological systems. The compound preferentially occupies the L-arginine binding site, leading to a decrease in nitric oxide synthase activity .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to L-Thiocitrulline dihydrochloride include:
- S-Methyl-L-thiocitrulline dihydrochloride
- S-Alkyl-L-thiocitrullines
- Nδ-(S-Methyl)isothioureido-L-ornithine
Uniqueness
This compound is unique due to its potent and selective inhibition of all three isoforms of nitric oxide synthase, with a greater inhibitory effect on NOS1. This makes it a valuable tool in research focused on understanding the role of nitric oxide in various biological processes and developing therapeutic agents targeting nitric oxide synthase .
Propiedades
IUPAC Name |
2-amino-5-(carbamothioylamino)pentanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2S.2ClH/c7-4(5(10)11)2-1-3-9-6(8)12;;/h4H,1-3,7H2,(H,10,11)(H3,8,9,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZQYCYVKMVMJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CNC(=S)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12277333.png)

![tert-butyl 7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B12277348.png)
![2,6-diphenyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole](/img/structure/B12277352.png)


![Ethyl imidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B12277363.png)


![4-[4-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12277381.png)

![5-[(cyclobutylmethyl)sulfanyl]-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B12277388.png)

